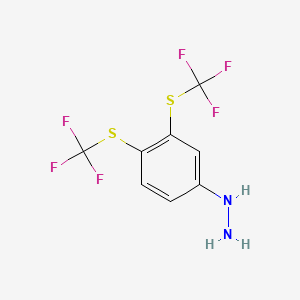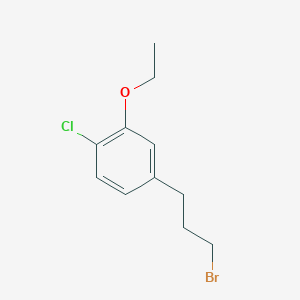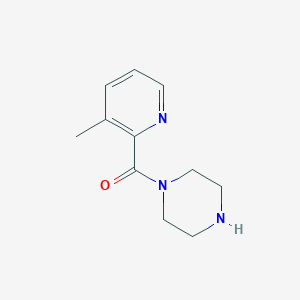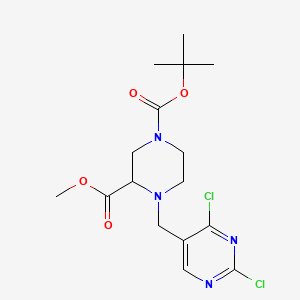![molecular formula C16H22O10 B14069250 (4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare . It is known for its wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been used in traditional medicine for centuries and continues to be a subject of scientific research due to its potential therapeutic benefits .
準備方法
Swertiamarin can be extracted from plants like Enicostema littorale and Swertia chirata . The extraction process typically involves using solvents such as methanol or water to obtain the compound from the plant material . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the isolation and purification of swertiamarin . Additionally, liquid chromatography-mass spectrometry (LC-MS) is used to determine the levels of swertiamarin in various formulations .
化学反応の分析
Swertiamarin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of swertiamarin can lead to the formation of gentianine, a metabolite with its own set of biological activities .
科学的研究の応用
作用機序
Swertiamarin exerts its effects through multiple molecular targets and pathways . It is known to interact with the NF-E2-related factor 2 (NRF2) pathway, which regulates antioxidant response elements and reduces oxidative stress . Additionally, swertiamarin modulates the activity of protein kinase B (AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), contributing to its anti-inflammatory effects . The compound also influences various signaling pathways associated with diabetes and related complications .
類似化合物との比較
Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside . While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broad spectrum of pharmacological effects and its ability to modulate multiple signaling pathways . Amarogentin, for example, is known for its hepatoprotective potential, whereas swertiamarin shows a wider range of activities, including anti-hepatitis, antibacterial, cardioprotective, and anti-atherosclerotic properties .
特性
分子式 |
C16H22O10 |
|---|---|
分子量 |
374.34 g/mol |
IUPAC名 |
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7?,9?,10?,11?,12?,14?,15?,16-/m1/s1 |
InChIキー |
HEYZWPRKKUGDCR-BPRQUSRSSA-N |
異性体SMILES |
C=CC1C(OC=C2[C@]1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
正規SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



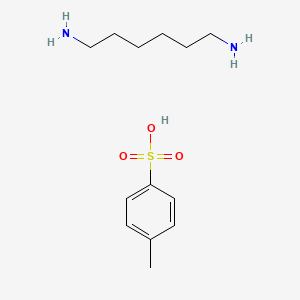
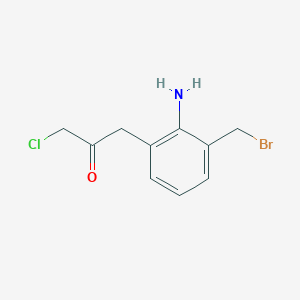
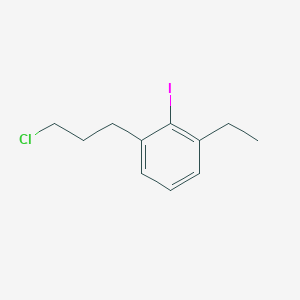
![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
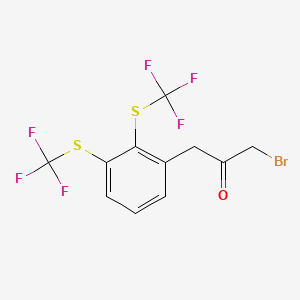
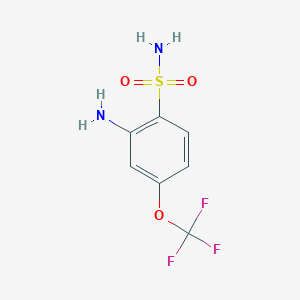

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
